1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene
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Overview
Description
1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene is an organic compound characterized by the presence of a chloro group, a phenyl group, and an azoxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene typically involves the reaction of chlorobenzene with phenylhydroxylamine under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired azoxy compound. Common reagents used in this synthesis include chlorobenzene, phenylhydroxylamine, and suitable catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azoxy group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a pharmacological agent.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene involves its interaction with molecular targets and pathways. The azoxy group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The chloro and phenyl groups contribute to the compound’s overall stability and chemical behavior.
Comparison with Similar Compounds
Chlorobenzene: Similar in structure but lacks the azoxy group.
Phenylhydroxylamine: Contains the phenyl and hydroxylamine groups but lacks the chloro group.
Azoxybenzene: Contains the azoxy group but lacks the chloro substituent.
Uniqueness: 1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene is unique due to the combination of its chloro, phenyl, and azoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications and research studies.
Properties
IUPAC Name |
(3-chlorophenyl)-oxido-phenyliminoazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-5-4-8-12(9-10)15(16)14-11-6-2-1-3-7-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJADDVQFIBEVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=[N+](C2=CC(=CC=C2)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517400 |
Source
|
Record name | 1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85314-07-4 |
Source
|
Record name | 1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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